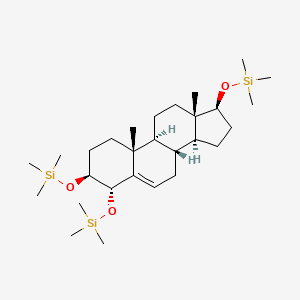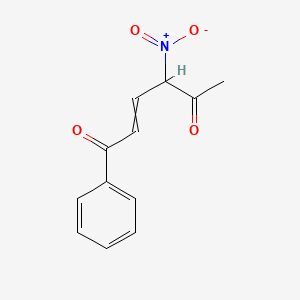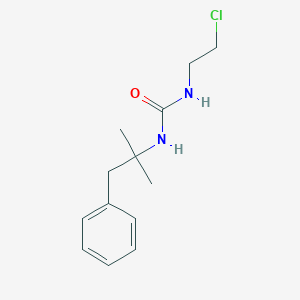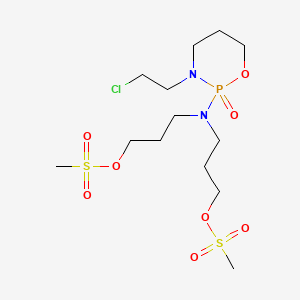
1-Propanol, 3,3'-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a tetrahydro-2H-1,3,2-oxazaphosphorin ring and a chloroethyl group
Vorbereitungsmethoden
The synthesis of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide involves several steps. The primary synthetic route includes the reaction of 1-propanol with 2-chloroethylamine to form an intermediate. This intermediate is then reacted with tetrahydro-2H-1,3,2-oxazaphosphorin to form the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding alcohols and acids.
Common reagents and conditions used in these reactions include solvents like ethanol, water, and dichloromethane, as well as catalysts like sulfuric acid and sodium hydroxide. Major products formed from these reactions include alcohols, acids, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anticancer properties.
Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The tetrahydro-2H-1,3,2-oxazaphosphorin ring can also interact with biological molecules, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide include:
1-Propanol, 3-chloro-: This compound has a similar structure but lacks the tetrahydro-2H-1,3,2-oxazaphosphorin ring.
3-Chloro-1-propanol: Similar to the above compound but with different functional groups.
Cyclohexane derivatives: These compounds have similar ring structures but different substituents.
The uniqueness of 1-Propanol, 3,3’-((3-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-yl)imino)bis-, dimethanesulfonate (ester), P-oxide lies in its combination of the chloroethyl group and the tetrahydro-2H-1,3,2-oxazaphosphorin ring, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
37752-32-2 |
|---|---|
Molekularformel |
C13H28ClN2O8PS2 |
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
3-[[3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-yl]-(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
InChI |
InChI=1S/C13H28ClN2O8PS2/c1-26(18,19)23-12-4-8-15(9-5-13-24-27(2,20)21)25(17)16(10-6-14)7-3-11-22-25/h3-13H2,1-2H3 |
InChI-Schlüssel |
CPMUZAHZMMONPM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCCN(CCCOS(=O)(=O)C)P1(=O)N(CCCO1)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
![3-{[(Methylsulfanyl)carbonyl]amino}phenyl tert-butylcarbamate](/img/structure/B14674720.png)

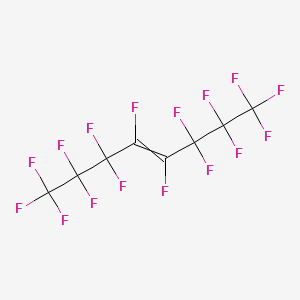
![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
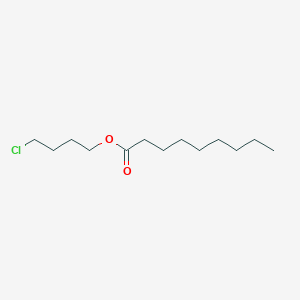
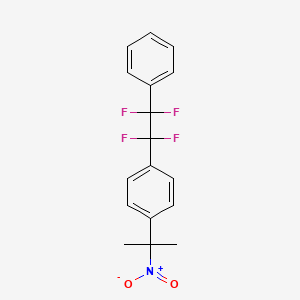
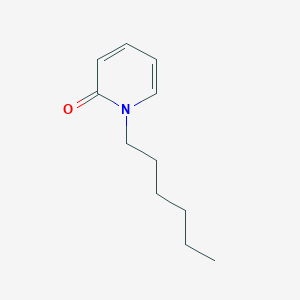
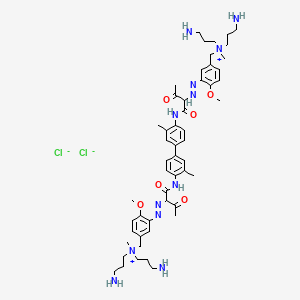
![3-[4-(Dimethylamino)phenyl]prop-2-enoyl chloride](/img/structure/B14674780.png)
